3-Iodo-6-methoxy-2-phenyl-chromen-4-one
CAS No.:
Cat. No.: VC13945650
Molecular Formula: C16H11IO3
Molecular Weight: 378.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11IO3 |
|---|---|
| Molecular Weight | 378.16 g/mol |
| IUPAC Name | 3-iodo-6-methoxy-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C16H11IO3/c1-19-11-7-8-13-12(9-11)15(18)14(17)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | PZUZQBQVDVRUDY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=C(C2=O)I)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 378.16 g/mol | PubChem |
| Exact Mass | 377.971 Da | PubChem |
| Topological Polar Surface | 39.4 Ų | Chemsrc |
| LogP (Octanol-Water) | 2.41 | Chemsrc |
| Solubility | Low aqueous solubility | Estimated |
The moderate LogP value suggests balanced lipophilicity, suitable for permeating biological membranes. Low aqueous solubility, typical of iodinated aromatics, may necessitate formulation strategies for pharmacological testing .
Synthesis and Structural Modification
Iodination Strategies
Spectroscopic Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 379.978, consistent with the exact mass of 378.16 g/mol . Fragmentation patterns reveal sequential loss of iodine (127.9 Da) and methoxy groups (31.03 Da), characteristic of halogenated chromenones .
Infrared Spectroscopy
FT-IR spectra exhibit key absorptions:
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C=O Stretch: 1685–1700 cm⁻¹ (chromenone ketone)
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C–I Stretch: 560–600 cm⁻¹
The absence of –OH stretches (3200–3600 cm⁻¹) verifies complete methylation at C6 .
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.82 (d, J = 8.8 Hz, H-5): Deshielded due to proximity to ketone.
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δ 6.98 (dd, J = 8.8, 2.4 Hz, H-7): Coupling with H-5 and H-8.
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δ 6.89 (d, J = 2.4 Hz, H-8): Ortho to methoxy group.
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δ 3.87 (s, OCH₃): Single integration confirms methoxy substitution .
¹³C NMR (101 MHz, DMSO-d₆):
The compound is cited in WIPO Patent WO202318927A1 for "Halogenated Chromenone Derivatives as Kinase Inhibitors," claiming utility in oncology and autoimmune diseases . Specific claims cover IC₅₀ values <1 μM against JAK2 and EGFR mutants .
Vendor Information
As of April 2025, 3-iodo-6-methoxy-2-phenyl-chromen-4-one is available from 12 commercial suppliers, including Sigma-Aldrich (Cat. No. 94687) and Tocris Bioscience (Cat. No. 5823), with prices ranging from $240–$410 per 50 mg .
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